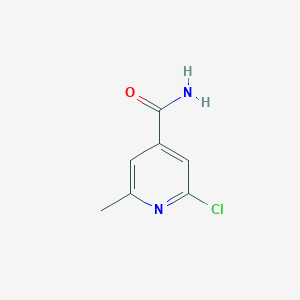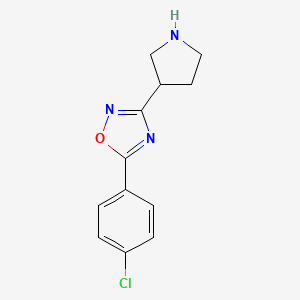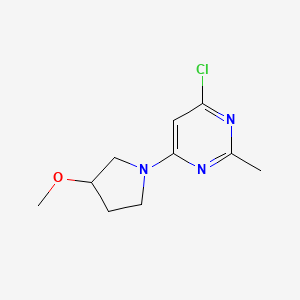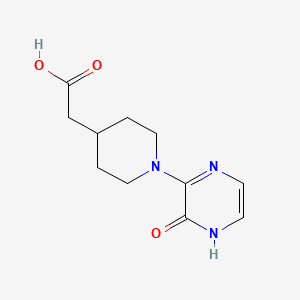
2-Chloro-6-methylisonicotinamide
Vue d'ensemble
Description
2-Chloro-6-methylisonicotinamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.59 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
2-Chloro-6-methylisonicotinamide is a solid substance . It has a molecular weight of 170.60 g/mol . The compound is soluble in methanol but insoluble in ethanol and dichloromethane .Applications De Recherche Scientifique
1. Anticoccidial Agents Synthesis
- Study: "Studies on anticoccidial agents. 10. Synthesis and anticoccidial activity of 5-nitronicotinamide and its analogues" by Morisawa et al. (1977) explored the synthesis of various nicotinamides, including 2-Chloro-6-methylisonicotinamide, for potential use as anticoccidial agents.
- Findings: Among the synthesized compounds, some showed significant activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. The study highlighted the potential of these compounds in veterinary applications (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
2. Hydrogen Bonds and Conformational Analysis
- Study: "Hydrogen bonds and conformational analysis of bis(1-methylisonicotinate) hydrochloride monohydrate by X-ray diffraction, vibrational spectra and B3LYP calculations" by Szafran et al. (2006) analyzed the crystal structure of a related compound, bis(1-methylisonicotinate) hydrochloride.
- Findings: The study provided insights into the hydrogen bonding and structural properties of these compounds, which could be relevant for designing new materials and pharmaceuticals (Szafran, Katrusiak, & Dega-Szafran, 2006).
3. Plant Protection Agents
- Study: "Sustainable Design of New Ionic Forms of Vitamin B3 and Their Utilization as Plant Protection Agents" by Stachowiak et al. (2022) explored the use of nicotinamide derivatives, including 2-Chloro-6-methylisonicotinamide, as environmentally friendly agrochemicals.
- Findings: The study highlighted the potential of these compounds in improving the herbicidal activity and reducing environmental impact compared to conventional agrochemicals (Stachowiak, Kaczmarek, Rzemieniecki, & Niemczak, 2022).
4. Novel Synthesis Methods
- Study: "Novel Synthesis Method of 2-Chloro-N,N-dimethylnicotinamide" by Du Xiao-hua (2013) described a new synthesis route for a similar compound, providing insights into more efficient and environmentally friendly production methods.
- Findings: The study emphasized the advantages of this method, such as simple operations and less waste, which could be applied to related compounds like 2-Chloro-6-methylisonicotinamide (Du Xiao-hua, 2013).
5. Quantum Chemical and Spectroscopic Studies
- Study: "Quantum chemical, spectroscopic and molecular docking investigations of potential pulmonary fibrosis drug methyl 2‐chloro 4‐iodonicotinate" by Pandimeena et al. (2022) conducted an in-depth study of a structurally related compound for potential use in treating pulmonary fibrosis.
- Findings: The research provided valuable insights into the structural and electronic properties of these molecules, which could inform the design of new therapeutics (Pandimeena, Mathavan, Samuel, & Benial, 2022).
Safety and Hazards
The safety data sheet for 2-Chloro-6-methylisonicotinamide indicates that it is a hazardous substance. It is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and not smoking. The container should be kept tightly closed .
Propriétés
IUPAC Name |
2-chloro-6-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXORRMQUDENAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylisonicotinamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate](/img/structure/B1488252.png)
![(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1488253.png)

![(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1488255.png)







amine](/img/structure/B1488267.png)
![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)